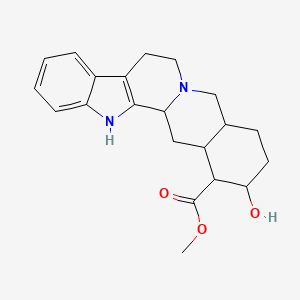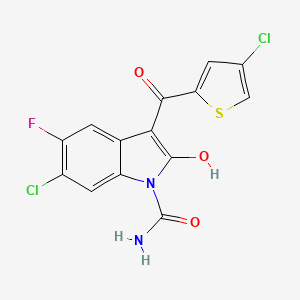
Cyclotheonamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Cyclotheonamide A can be obtained from marine sponges of the genus Theonella . The synthetic routes and reaction conditions for this compound involve complex organic synthesis techniques. One method involves the use of solid-phase peptide synthesis (SPPS) to assemble the peptide chain, followed by cyclization to form the cyclic structure
Chemical Reactions Analysis
Cyclotheonamide A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide backbone or side chains, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, potentially enhancing or altering its inhibitory activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclotheonamide A has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and properties of cyclic peptides.
Biology: this compound is used to study the inhibition of serine proteases, which are involved in various biological processes.
Industry: this compound can be used in the development of biochemical assays to study protease activity.
Mechanism of Action
Cyclotheonamide A exerts its effects by inhibiting serine proteases such as trypsin and thrombin . The mechanism involves binding to the active site of the protease, preventing it from interacting with its natural substrates. This inhibition can disrupt various biological processes that rely on protease activity, such as blood coagulation .
Comparison with Similar Compounds
Cyclotheonamide A is unique due to its potent inhibitory activity against serine proteases and its cyclic peptide structure. Similar compounds include:
Cyclotheonamide B: Another cyclic peptide isolated from Theonella, with similar inhibitory activity against serine proteases.
Cyclo(L-Pro-L-Val): A cyclic peptide with inhibitory activity against gram-positive bacteria.
Cyclo(his-pro): A cyclic peptide that can inhibit nuclear factor kappa B (NF-κB) accumulation.
Properties
CAS No. |
129033-04-1 |
|---|---|
Molecular Formula |
C36H45N9O8 |
Molecular Weight |
731.8 g/mol |
IUPAC Name |
N-[(3S,7E,9S,12R,16S,19S)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide |
InChI |
InChI=1S/C36H45N9O8/c37-36(38)39-16-4-8-26-31(49)34(52)44-27(19-22-6-2-1-3-7-22)32(50)42-24(18-23-10-13-25(47)14-11-23)12-15-30(48)40-20-28(41-21-46)35(53)45-17-5-9-29(45)33(51)43-26/h1-3,6-7,10-15,21,24,26-29,47H,4-5,8-9,16-20H2,(H,40,48)(H,41,46)(H,42,50)(H,43,51)(H,44,52)(H4,37,38,39)/b15-12+/t24-,26+,27-,28+,29+/m1/s1 |
InChI Key |
CDWXSPKJKIUEQF-BIXWYCRZSA-N |
SMILES |
C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)C(=O)N[C@@H](C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |
Appearance |
Solid powder |
Key on ui other cas no. |
129033-04-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyclotheonamide A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















